Ro 18-5364

H+/K+-ATPase inhibition proton pump enzyme kinetics

Ro 18-5364 is a well-characterized benzimidazole proton pump inhibitor with intermediate potency (Ki 0.1 µM, IC50 0.034 µM), serving as a critical benchmark between clinical PPIs. Its non-enantioselective mechanism and established chiral separation protocols benefit SAR and stereochemical studies. Choose this validated reference for reproducible, dose-dependent inhibition without solubility or toxicity issues at relevant concentrations. Ideal for mechanistic research, gastric acid secretion assays, and PPI candidate benchmarking.

Molecular Formula C22H25N3O3S
Molecular Weight 411.5 g/mol
CAS No. 101387-98-8
Cat. No. B1679455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRo 18-5364
CAS101387-98-8
Synonyms5,7-dihydro-2-(((4-methoxy-3-methyl-2-pyridyl)methyl)sulfinyl)-5,5,7,7-tetramethylindeno(5,6-d)imidazol-6(1H)-one
Ro 18-5364
Ro-18-5364
Molecular FormulaC22H25N3O3S
Molecular Weight411.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CN=C1CS(=O)C2=NC3=C(N2)C=C4C(=C3)C(C(=O)C4(C)C)(C)C)OC
InChIInChI=1S/C22H25N3O3S/c1-12-17(23-8-7-18(12)28-6)11-29(27)20-24-15-9-13-14(10-16(15)25-20)22(4,5)19(26)21(13,2)3/h7-10H,11H2,1-6H3,(H,24,25)
InChIKeyYBCJDBBYBFMVEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 18-5364 (CAS 101387-98-8): A Potent Gastric H+/K+-ATPase Inhibitor for Proton Pump Research


Ro 18-5364 (CAS 101387-98-8) is a sulfoxide-based benzimidazole derivative that functions as a potent inhibitor of the gastric H+/K+-ATPase (proton pump) [1]. This compound exhibits an apparent Ki of 0.1 µM at pH 6 in gastric mucosal preparations [2], placing it among the most potent compounds in its class. As a substituted benzimidazole, Ro 18-5364 undergoes acid-dependent activation to form a reactive sulfenamide that covalently binds to essential cysteine residues of the gastric proton pump [3]. Unlike its clinical counterparts such as omeprazole, lansoprazole, pantoprazole, and rabeprazole, Ro 18-5364 serves as a valuable reference compound for mechanistic studies of proton pump inhibition and for evaluating structure-activity relationships among antisecretory agents [4].

Why Ro 18-5364 Cannot Be Simply Substituted by Other Benzimidazole Proton Pump Inhibitors


Although Ro 18-5364 shares the substituted benzimidazole scaffold with clinical proton pump inhibitors (PPIs) like omeprazole, lansoprazole, pantoprazole, and rabeprazole, its pharmacological profile differs markedly in key quantitative parameters [1]. Direct comparative studies reveal that Ro 18-5364 exhibits an IC50 of 0.034 µM in isolated gastric gland acid secretion assays, placing it at an intermediate potency rank between lansoprazole (0.007 µM) and pantoprazole (0.050 µM) [2]. Furthermore, its apparent Ki of 0.1 µM for H+/K+-ATPase inhibition differs substantially from other PPIs, and its pH-dependent activation kinetics follow a distinct rate profile that influences both potency and onset of action [3]. In avian in vivo models, the effective dose for elevating gastrointestinal pH differs by nearly 7-fold between omeprazole (30 mg/kg) and Ro 18-5364 (200 mg/kg) [4]. These quantitative differences in enzyme inhibition potency, acid secretion suppression, and in vivo efficacy preclude simple substitution of Ro 18-5364 with other in-class compounds in experimental and pharmacological contexts.

Ro 18-5364: Quantified Evidence for Differentiated Scientific Selection


Ro 18-5364 Exhibits Nanomolar Potency with an Apparent Ki of 0.1 µM at pH 6

Ro 18-5364 demonstrates extremely potent inhibition of gastric mucosal H+/K+-ATPase with an apparent Ki of 0.1 µM at pH 6 in membrane preparations from porcine gastric mucosa [1]. This potency exceeds that of omeprazole, which exhibits an IC50 of 0.47 µM in hog gastric vesicle assays under similar conditions [2]. The inhibition of both enzymatic activity and vesicular proton transport is concentration- and time-dependent [3].

H+/K+-ATPase inhibition proton pump enzyme kinetics

Comparative IC50 Values in Isolated Gastric Gland Acid Secretion: Ro 18-5364 vs. Five Proton Pump Inhibitors

In a direct head-to-head comparison using rabbit isolated gastric glands and [14C]-aminopyrine accumulation as a measure of acid secretion, Ro 18-5364 exhibited an IC50 of 0.034 µM [1]. This value positions Ro 18-5364 with intermediate potency among the five tested PPIs: lansoprazole (0.007 µM), omeprazole (0.012 µM), rabeprazole (0.018 µM), Ro 18-5364 (0.034 µM), and pantoprazole (0.050 µM) [2].

acid secretion inhibition aminopyrine accumulation gastric glands

Threshold Concentration for Acid Secretion Inhibition: Ro 18-5364 vs. Other PPIs

The minimum concentration required to produce detectable inhibition of acid secretion in isolated gastric glands was 0.01 µmol for Ro 18-5364 and rabeprazole, compared to 0.001 µmol for lansoprazole and omeprazole, and 0.02 µmol for pantoprazole [1]. This places Ro 18-5364's threshold for observable biological effect at an intermediate level among the five PPIs.

minimum inhibitory concentration acid suppression gastric glands

In Vivo Efficacy in Avian Model: Omeprazole Outperforms Ro 18-5364 in Gastrointestinal pH Elevation

In an avian in vivo model, omeprazole elevated proventricular and gizzard pH at a lower dose than SCH 28080 and Ro 18-5364, requiring 30, 50, and 200 mg/kg body weight, respectively, to achieve comparable pH elevation [1]. Proventricular and gizzard pH values reached maximum levels 1 and 4 hours after a single injection of 7.5 µmol/kg omeprazole [2].

in vivo pharmacology antisecretory avian model

Enantiomer Selectivity Profile: No Difference in Inhibitory Effect Between Enantiomers of Ro 18-5364

Ro 18-5364 exhibits no selectivity difference between its two enantiomers for H+/K+-ATPase inhibition, distinguishing it from clinical PPIs like esomeprazole which demonstrate stereoselective pharmacology . The enantiomers of Ro 18-5364 have been successfully separated by liquid chromatography at multimilligram scale on polysaccharide-based chiral stationary phases [1], enabling researchers to obtain pure enantiomers for comparative studies.

enantiomer chiral separation stereoselectivity

Correlation Between Acid-Activation Rate and Inhibitory Potency: Ro 18-5364 Follows Class-Wide Trend

Across a panel of substituted benzimidazoles including E3810, omeprazole, Ro 18-5364, picoprazole, and timoprazole, a strong correlation exists between the rate of acid-catalyzed activation to the reactive sulfenamide (k) and the IC50 for H+/K+-ATPase inhibition [1]. Ro 18-5364 follows this class-wide trend, with its activation rate serving as a primary determinant of its inhibitory potency [2]. Under the assay conditions, E3810 exhibited an IC50 of 0.072 µM, the most potent among tested compounds [3].

acid-activation structure-activity relationship proton pump

Ro 18-5364: Evidence-Based Research and Industrial Application Scenarios


Mechanistic Studies of Proton Pump Inhibition Requiring High In Vitro Potency

Ro 18-5364's apparent Ki of 0.1 µM at pH 6 makes it suitable for in vitro biochemical assays where maximal H+/K+-ATPase inhibition is required at low compound concentrations [1]. Its potency advantage over omeprazole (IC50 0.47 µM) in enzyme preparations allows researchers to achieve near-complete pump inhibition without solubility or toxicity limitations that may arise at higher concentrations of less potent PPIs [2].

Structure-Activity Relationship (SAR) Studies Among Benzimidazole Proton Pump Inhibitors

Ro 18-5364 serves as a valuable reference compound for SAR studies, with its well-characterized intermediate potency (IC50 0.034 µM in acid secretion assays) and distinct enantiomer selectivity profile providing a benchmark against which novel PPI candidates can be compared [1]. The availability of direct comparative data against five major clinical PPIs in a single study enables robust cross-compound analysis [2].

In Vitro Acid Secretion Assays in Isolated Gastric Gland Preparations

With an established IC50 of 0.034 µM and minimum inhibitory concentration of 0.01 µmol in rabbit isolated gastric glands [1], Ro 18-5364 provides a reliable tool for investigators studying gastric acid secretion mechanisms. Its intermediate potency among PPIs makes it particularly useful for dose-response studies where both sub-maximal and near-complete inhibition profiles are desired within a tractable concentration range [2].

Chiral Separation and Enantiomer Pharmacology Studies

Ro 18-5364's lack of enantiomer selectivity for H+/K+-ATPase inhibition [1], combined with established chiral separation protocols on polysaccharide-based stationary phases [2], makes it an ideal candidate for studies investigating the stereochemical determinants of PPI action. Researchers can obtain pure enantiomers to serve as controls when evaluating stereoselective PPIs or to probe fundamental structure-activity relationships [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ro 18-5364

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.